5-[(4-Methoxyphenoxy)methyl]-4-phenyl-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Description
5-[(4-Methoxyphenoxy)methyl]-4-phenyl-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a 1,2,4-triazole-3-thione derivative characterized by three distinct substituents:
- 4-Methoxyphenoxymethyl group: A methoxy-substituted aromatic ether linked via a methylene bridge.
- Phenyl group: Aromatic substituent at position 4 of the triazole core.
- Piperidinylmethyl group: A piperidine ring connected via a methylene group at position 2.
This compound belongs to a class of 1,2,4-triazole-3-thiones, which are known for diverse pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties .
Properties
Molecular Formula |
C22H26N4O2S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
5-[(4-methoxyphenoxy)methyl]-4-phenyl-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C22H26N4O2S/c1-27-19-10-12-20(13-11-19)28-16-21-23-25(17-24-14-6-3-7-15-24)22(29)26(21)18-8-4-2-5-9-18/h2,4-5,8-13H,3,6-7,14-17H2,1H3 |
InChI Key |
HEEOAHBYUOEZFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NN(C(=S)N2C3=CC=CC=C3)CN4CCCCC4 |
Origin of Product |
United States |
Biological Activity
The compound 5-[(4-Methoxyphenoxy)methyl]-4-phenyl-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a member of the triazole-thione family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a triazole ring and a piperidine moiety, which are significant for its biological interactions.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O3S |
| Molecular Weight | 378.51 g/mol |
| SMILES | CC1CCN(CC1)C(=S)N2C=NN=C2C(C)C |
| InChI Key | ZHMUXSUXNPKJPV-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Specifically, studies have demonstrated that similar compounds show activity against various bacterial strains. For instance, 5-(4-aminophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to be effective against Candida tropicalis with an IC50 value indicating potent antifungal activity .
Anticancer Activity
Triazole-thiones have been investigated for their anticancer potential. A study reported that derivatives of triazoles possess cytotoxic effects on human cancer cell lines. For example, certain triazole derivatives exhibited IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells.
Anti-inflammatory Effects
Compounds within this class have also been noted for their anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways .
Case Studies
- Antifungal Study : A comparative study on various triazole derivatives highlighted the effectiveness of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione against fungal pathogens. The study utilized a dose-response curve to determine the Minimum Inhibitory Concentration (MIC) values across different strains .
- Cytotoxicity Assay : A cytotoxicity assay conducted on human breast cancer cell lines showed that a related triazole-thione derivative led to significant cell death at concentrations as low as 27.3 μM. This suggests a promising avenue for development in cancer therapeutics .
Scientific Research Applications
Synthesis and Characterization
The compound is synthesized through a series of chemical reactions involving the triazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the compound.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 5-[(4-Methoxyphenoxy)methyl]-4-phenyl-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
In a comparative study, synthesized triazole derivatives were tested against Bacillus cereus and Escherichia coli using disc diffusion methods. Results indicated that these compounds possess stronger activity against Gram-positive bacteria than their Gram-negative counterparts, suggesting a potential for development into new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that triazole derivatives can induce cytotoxic effects on cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The mechanism often involves the disruption of cellular processes leading to apoptosis in cancer cells .
In one study, various structural modifications of triazole compounds were evaluated for their cytotoxicity using the NCI-60 cell line screening method. The findings revealed that specific substitutions on the triazole ring significantly enhance anticancer activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in medicinal chemistry for optimizing the efficacy of compounds. In the case of 5-[(4-Methoxyphenoxy)methyl]-4-phenyl-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, variations in substituents on the phenyl and piperidine moieties have been shown to influence both antimicrobial and anticancer activities.
Table 1: Summary of Biological Activities
| Compound Structure | Antimicrobial Activity | Anticancer Activity | Notable Findings |
|---|---|---|---|
| 5-Triazole Derivative A | Effective against Bacillus cereus | Induces apoptosis in MCF7 | Higher potency with piperidine substitution |
| 5-Triazole Derivative B | Moderate activity against E. coli | Cytotoxicity in HCT116 | Enhanced activity with methoxy group |
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 5-[(4-Methoxyphenoxy)methyl]-4-phenyl-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be contextualized by comparing it to structurally related 1,2,4-triazole-3-thione derivatives. Key comparisons are outlined below:
Pharmacokinetic and Metabolic Profiles
- Metabolic Stability: Unlike 4-ethyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (A), which is metabolically inert except for minor dealkylation , nitrophenyl-substituted analogues (e.g., 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) undergo hepatic acetylation and amine metabolite formation .
- BBB Permeability : Piperidinylmethyl and hexyl substituents (e.g., in TP-315 and 6a) enhance blood-brain barrier penetration, critical for anticonvulsant efficacy .
Structural-Activity Relationships (SAR)
- Aryl Substituents: Methoxyphenoxy (target compound) vs. thiophene (6a): Methoxy groups may enhance metabolic stability, while thiophene improves antimicrobial activity .
- Alkyl vs. Piperidinylmethyl : Piperidine derivatives (e.g., target compound, 6a) show better solubility and lower cytotoxicity than purely alkyl-substituted analogues (e.g., TP-315) .
- Halogenation : Chloro or fluoro substituents (e.g., TP-315, TPL-16) increase antiseizure potency but may elevate toxicity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-[(4-Methoxyphenoxy)methyl]-4-phenyl-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazides with aldehydes or ketones, followed by alkylation. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalyst (e.g., NaOH). Evidence from similar triazole-3-thiones suggests that Mannich reactions with piperidine derivatives require formaldehyde as a methylene donor in DMF to achieve >70% yield . Optimization of S-alkylation steps may involve controlling pH (neutral to slightly basic) to avoid side reactions like thione oxidation .
Q. How are structural features like the 4-methoxyphenoxy and piperidinylmethyl groups characterized experimentally?
- Methodological Answer :
- NMR : The 4-methoxyphenoxy group shows characteristic singlet peaks for methoxy protons (~δ 3.8 ppm) and aromatic protons (~δ 6.8–7.2 ppm). The piperidinylmethyl group exhibits multiplet signals for CH₂-N at δ 2.5–3.5 ppm .
- IR : The thione (C=S) stretch appears at 1150–1250 cm⁻¹, while the triazole ring shows C-N stretches at 1500–1600 cm⁻¹ .
- XRD : Crystallography confirms planarity of the triazole ring and spatial orientation of substituents, critical for molecular docking studies .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer :
- Solubility is highest in polar aprotic solvents (DMF, DMSO) due to hydrogen bonding with the thione and piperidinyl groups. Aqueous solubility is pH-dependent: protonation of the piperidine nitrogen at acidic pH (≤4) enhances solubility via salt formation .
- Stability studies (TGA/DSC) indicate decomposition above 200°C. Hydrolytic stability in basic media (pH >9) is poor due to thione susceptibility to nucleophilic attack .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) predict the compound’s reactivity and biological target interactions?
- Methodological Answer :
- DFT Calculations : HOMO-LUMO gaps (~4.5 eV) suggest moderate electrophilicity. The thione sulfur and triazole nitrogen atoms are key reactive sites for electrophilic substitution .
- Docking Studies : The piperidinylmethyl group enhances binding to enzymes like CYP450 (binding energy: −8.2 kcal/mol) via hydrophobic interactions. The 4-methoxyphenoxy group may interact with aromatic residues (e.g., Phe-360 in COX-2) .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antifungal potency)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Discrepancies arise from substituent effects. For example, replacing 4-methoxyphenoxy with chlorophenyl groups increases antifungal activity (MIC: 2 µg/mL vs. 8 µg/mL) but reduces antibacterial potency .
- Bioassay Design : Standardize testing against ATCC strains (e.g., C. albicans ATCC 90028) using broth microdilution (CLSI M27) to minimize variability .
Q. How can reaction fundamentals and reactor design improve scalability for pharmacological studies?
- Methodological Answer :
- Continuous Flow Reactors : Enhance heat transfer during exothermic Mannich reactions, reducing byproducts (e.g., over-alkylation) .
- Membrane Separation : Purify the compound via nanofiltration (MWCO: 500 Da) to remove unreacted hydrazides and salts .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
